2',4'-Dichloro-3-(2-methoxyphenyl)propiophenone
Description
2',4'-Dichloro-3-(2-methoxyphenyl)propiophenone is a substituted propiophenone derivative characterized by dichloro substituents at the 2' and 4' positions of the benzoyl ring and a 2-methoxyphenyl group attached to the ketone-bearing carbon. Its molecular formula is C₁₆H₁₄Cl₂O₂, with a molecular weight of 309.19 g/mol .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRZJGLVDDDSLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644197 | |
| Record name | 1-(2,4-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-51-9 | |
| Record name | 1-(2,4-Dichlorophenyl)-3-(2-methoxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2’,4’-Dichloro-3-(2-methoxyphenyl)propiophenone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-methoxyphenylacetic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2’,4’-Dichloro-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
2’,4’-Dichloro-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2’,4’-Dichloro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The compound’s structural analogs differ primarily in substituent positions and functional groups, which significantly influence reactivity and biological activity:
Key Observations :
Reactivity in α-Functionalization Reactions
Propiophenone derivatives are widely studied for α-functionalization (e.g., α-phenylselenation). Evidence from α-phenylselenation of acetophenone and propiophenone derivatives (yields: 0.51–0.59 mmol) suggests that aromatic rings adjacent to carbonyl groups facilitate reaction efficiency . For the target compound:
- The 2-methoxyphenyl group may sterically hinder nucleophilic attack at the α-carbon, reducing yields compared to simpler analogs like propiophenone.
Chirality and Resolution
- Methoxyphenyl-substituted pyridine oxides (e.g., 2-(2-methoxyphenyl)pyridine oxide) show temperature-dependent resolution, indicating that the target compound’s stereochemistry could be tunable for enantioselective applications .
Biological Activity
2',4'-Dichloro-3-(2-methoxyphenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones, characterized by its unique chemical structure which includes dichloro and methoxy substituents. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 305.19 g/mol. The presence of halogen atoms (chlorine) and a methoxy group significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.19 g/mol |
| Chlorine Substituents | 2 (at positions 2' and 4') |
| Methoxy Group | Present (at position 3) |
The biological activity of this compound is attributed to its ability to interact with specific biological targets. The dichloro substituents enhance the compound's electrophilicity, allowing it to participate in various biochemical pathways. This interaction can lead to inhibition of certain enzymes or receptors, affecting metabolic processes and potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacteria and fungi, suggesting a broad spectrum of antimicrobial efficacy.
Anticancer Effects
Several studies have explored the anticancer potential of this compound. In vitro assays demonstrate that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of signaling pathways such as ERK1/2 and Akt1. These findings highlight its potential as an agent in cancer therapy.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown effectiveness in reducing inflammation markers, suggesting its utility in treating inflammatory diseases.
Case Studies
- Antimicrobial Study : A study conducted on the antimicrobial effects of various propiophenone derivatives showed that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL.
- Anticancer Research : In a recent study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity.
- Inflammation Model : An experimental model using lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that administration of the compound led to a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting its role as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
